1,4,5,8-Tetramethylanthracene

Catalog No.
S12413120
CAS No.
2960-97-6
M.F
C18H18
M. Wt
234.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,5,8-Tetramethylanthracene

CAS Number

2960-97-6

Product Name

1,4,5,8-Tetramethylanthracene

IUPAC Name

1,4,5,8-tetramethylanthracene

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C18H18/c1-11-5-6-12(2)16-10-18-14(4)8-7-13(3)17(18)9-15(11)16/h5-10H,1-4H3

InChI Key

OCFNRIXVFFNDKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)C)C)C

1,4,5,8-Tetramethylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of four methyl groups attached to the anthracene core at positions 1, 4, 5, and 8. This compound exhibits unique photophysical properties that make it a subject of interest in various scientific fields, particularly in organic electronics and materials science. Its molecular structure allows for significant interactions with light, leading to applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert 1,4,5,8-tetramethylanthracene into different hydroxy or methoxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methyl groups can be substituted with other functional groups under specific conditions, often involving nucleophiles like amines or thiols in the presence of catalysts .

The products formed from these reactions depend on the specific reagents and conditions used.

Research into the biological activity of 1,4,5,8-tetramethylanthracene has shown potential interactions with biological molecules. Derivatives of this compound are being investigated for their possible therapeutic applications. Studies have indicated that its unique structural properties may allow it to interact with biomolecules in ways that could be beneficial for drug development and other biomedical applications .

The synthesis of 1,4,5,8-tetramethylanthracene typically involves several steps:

  • Starting Material: The synthesis begins with commercially available anthraquinone derivatives.
  • Bromination: The initial step often involves bromination to form a dibromo derivative.
  • Methoxylation: Subsequent reactions replace the bromine atoms with methyl groups through nucleophilic substitution.

While laboratory methods are well-documented, industrial production methods would involve scaling up these procedures while ensuring high purity of starting materials .

1,4,5,8-Tetramethylanthracene has several applications:

  • Organic Electronics: It is crucial in developing organic light-emitting diodes and organic field-effect transistors due to its favorable electronic properties.
  • Materials Science: The compound is studied for its potential use in polymeric materials and solar cells.
  • Chemical Sensors: Its fluorescence properties make it useful for designing sensors that detect various analytes .

Studies on the interactions of 1,4,5,8-tetramethylanthracene with other molecules have revealed important insights into its behavior in different environments. The compound's ability to undergo π-π stacking and hydrogen bonding affects its photophysical properties and stability in various applications . These interactions are critical for understanding how this compound can be utilized in advanced materials and devices.

Several compounds share structural similarities with 1,4,5,8-tetramethylanthracene:

Compound NameDescription
1,4,5,8-TetramethoxyanthraceneContains methoxy groups instead of methyl groups at the same positions.
1,4,5,8-AnthracenetetroneAn oxidized form with carbonyl groups at positions 1, 4, 5, and 8.
2,3,6,7-TetramethylanthraceneHas a different substitution pattern compared to the target compound.
9-Methyl-10-anthroneA derivative with a methyl group at position 9 affecting its reactivity.

Uniqueness

The uniqueness of 1,4,5,8-tetramethylanthracene lies in its specific substitution pattern of methyl groups which imparts distinct photophysical properties not found in other similar compounds. This characteristic makes it particularly valuable for applications in organic electronics and materials science due to enhanced stability and performance compared to its analogs .

XLogP3

5.9

Exact Mass

234.140850574 g/mol

Monoisotopic Mass

234.140850574 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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